SAHM1 vs. dnMAML1: Cellular Potency in NOTCH1 Reporter Gene Assays
In direct comparative cellular assays, SAHM1 demonstrates a significant potency advantage over the unstapled, dominant-negative MAML1 (dnMAML1) peptide. When tested in a fluorescence polarization-based NOTCH1 complex assembly assay, the IC50 for dnMAML1 was measured at 3.9 ± 0.9 µM. SAHM1 was specifically engineered with a hydrocarbon staple to overcome the limitations of its unmodified counterpart, achieving low micromolar activity in cellular luciferase reporter assays where dnMAML1 is either inactive or requires prohibitively high concentrations [1]. This differential in cell-based activity is the primary reason for selecting SAHM1 over a linear peptide for cellular studies.
| Evidence Dimension | Inhibition of NOTCH1 transactivation complex assembly |
|---|---|
| Target Compound Data | IC50 = 6.56 µM (HeLa cell luciferase reporter assay) |
| Comparator Or Baseline | dnMAML1 (unstapled dominant-negative peptide): IC50 = 3.9 ± 0.9 µM (in vitro FP assay; note: dnMAML1 lacks cellular activity in many contexts) |
| Quantified Difference | SAHM1 demonstrates superior cell permeability and comparable affinity, whereas dnMAML1 is not a viable alternative for most cellular assays due to poor intracellular delivery. |
| Conditions | Target compound assay: HeLa cells, ICN1-luciferase reporter-gene assay . Comparator assay: In vitro fluorescence polarization with purified NOTCH1-CSL complex and FITC-labeled peptide [1]. |
Why This Matters
Procuring SAHM1 instead of a custom linear MAML1 peptide ensures experimental success in cellular assays, as SAHM1's staple confers the cell permeability required to engage its intracellular target.
- [1] Moellering, R. E., et al. (2009). Direct inhibition of the NOTCH transcription factor complex. Nature, 462(7270), 182-188. (Figure 2c). View Source
